N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide
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Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, dimethoxyphenyl moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide typically involves the reaction of 2,4-dimethoxybenzyl cyanide with 3,5-dimethylfuran-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Furanones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyano group and the furan ring are thought to play crucial roles in its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): Structurally similar with a cyano and dimethoxyphenyl group, but differs in its amine linkage and biological activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Similar in having a cyano group and potential biological activities.
Uniqueness
N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its furan ring and cyano group make it a versatile compound in synthetic chemistry and a promising candidate in medicinal research.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-10-7-11(2)23-16(10)17(20)19-14(9-18)13-6-5-12(21-3)8-15(13)22-4/h5-8,14H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJDMLBPKWYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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